2,4-Diamino-6-chloromethylpteridine

Medicinal Chemistry Antifolate Synthesis Nucleophilic Substitution

2,4-Diamino-6-chloromethylpteridine is the fit-for-purpose electrophile in methotrexate assembly. Unlike the 6-hydroxymethyl analog (requires separate activation) or the 6-methyl analog (requires radical bromination), its chloromethyl group enables direct, single-step N-alkylation of p-aminobenzoylglutamate derivatives. This balanced reactivity minimizes side reactions versus the more labile 6-bromomethyl variant while avoiding extra synthetic steps. Serves as a divergent intermediate for antifolate analog libraries—nine peptide-modified methotrexate analogs were synthesized from this single precursor. Also essential as a reference standard for methotrexate impurity profiling (ICH Q3A). Typically supplied as the monohydrochloride salt (rel. CAS 82778-08-3) for enhanced stability. Request a quote for gram-to-kilogram quantities.

Molecular Formula C7H7ClN6
Molecular Weight 210.62 g/mol
CAS No. 57521-63-8
Cat. No. B1208208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diamino-6-chloromethylpteridine
CAS57521-63-8
Synonyms2,4-DCMPT
2,4-diamino-6-chloromethylpteridine
2,4-diamino-6-chloromethylpteridine hydrochloride
Molecular FormulaC7H7ClN6
Molecular Weight210.62 g/mol
Structural Identifiers
SMILESC1=C(N=C2C(=NC(=NC2=N1)N)N)CCl
InChIInChI=1S/C7H7ClN6/c8-1-3-2-11-6-4(12-3)5(9)13-7(10)14-6/h2H,1H2,(H4,9,10,11,13,14)
InChIKeyIHJBYRAXZVHUGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Diamino-6-chloromethylpteridine (CAS 57521-63-8): Technical Overview for Procurement and Research Selection


2,4-Diamino-6-chloromethylpteridine (2,4-DCMPT; CAS 57521-63-8) is a substituted pteridine derivative with the molecular formula C₇H₇ClN₆ and a molecular weight of 210.62 g/mol . The compound features a 2,4-diamino substitution pattern on the pteridine core and a reactive chloromethyl group at the 6-position. Structurally, it serves as the immediate precursor in the final alkylation step of methotrexate synthesis, wherein the chloromethyl moiety acts as the electrophilic center for nucleophilic displacement by the p-aminobenzoylglutamate side chain [1]. The compound is typically supplied as the monohydrochloride salt for enhanced stability and handling, with commercial availability at purities of 95% or higher .

Why Generic Substitution Fails for 2,4-Diamino-6-chloromethylpteridine: Key Differentiators from In-Class Analogs


Within the family of 2,4-diamino-6-substituted pteridines, the identity of the 6-position substituent dictates both the compound's synthetic utility and its inherent reactivity. 2,4-Diamino-6-chloromethylpteridine cannot be freely interchanged with its 6-hydroxymethyl or 6-methyl counterparts for methotrexate synthesis. The 6-hydroxymethyl analog (CAS 945-24-4) requires separate activation (e.g., conversion to a leaving group) before it can participate in the critical N-alkylation step, adding synthetic steps and reducing overall yield [1]. The 6-methyl analog (CAS 708-74-7) lacks a leaving group entirely and thus cannot directly undergo the requisite nucleophilic displacement without prior functionalization (e.g., radical bromination) [2]. Conversely, while the 6-bromomethyl analog possesses a more reactive leaving group, its increased lability can lead to greater susceptibility to hydrolysis and side reactions, potentially compromising yield and purity in aqueous or protic conditions. This differential reactivity profile makes 2,4-diamino-6-chloromethylpteridine the balanced, fit-for-purpose electrophile in the convergent assembly of antifolate therapeutics.

Quantitative Comparative Evidence for 2,4-Diamino-6-chloromethylpteridine: Differentiation from Closest Analogs


Electrophilic Reactivity: Chloromethyl vs. Hydroxymethyl in Methotrexate Precursor Utility

In the convergent synthesis of methotrexate, the final alkylation step proceeds via nucleophilic displacement at the 6-position of the pteridine core. 2,4-Diamino-6-chloromethylpteridine provides a pre-installed electrophilic chloromethyl group that enables direct, one-step coupling with the p-aminobenzoylglutamate nucleophile [1]. In contrast, the 6-hydroxymethyl analog (CAS 945-24-4) cannot directly participate in this alkylation; it requires a separate activation step (e.g., conversion to a halide or sulfonate ester) before coupling can occur, thereby adding a synthetic transformation and reducing the overall efficiency of the convergent assembly [2].

Medicinal Chemistry Antifolate Synthesis Nucleophilic Substitution

Electrophilic Reactivity: Chloromethyl vs. Methyl in Direct Alkylation Capability

2,4-Diamino-6-methylpteridine (CAS 708-74-7) lacks a leaving group at the 6-position methyl carbon and therefore cannot undergo direct nucleophilic displacement to form the C-N bond required for methotrexate. According to U.S. Patent 4,224,446, the methyl analog must first undergo radical bromination to install a bromomethyl group (yielding the 6-bromomethylpteridine) before it can be used in the subsequent alkylation step [1]. The target compound, 2,4-diamino-6-chloromethylpteridine, already possesses the requisite halomethyl leaving group, circumventing the need for this additional, often low-yielding functionalization step [2].

Medicinal Chemistry Antifolate Synthesis Functional Group Interconversion

Synthetic Utility: Chloromethyl as a Versatile Handle for Diverse Antifolate Library Construction

2,4-Diamino-6-chloromethylpteridine serves as a key building block for the synthesis of methotrexate analogs with modified side chains. In a 1978 study, nine methotrexate analogs with modified peptide side chains were synthesized directly from 2,4-diamino-6-chloromethylpteridine via N-alkylation with various amino acid derivatives [1]. A related study reported the synthesis of nine tripeptide analogs of methotrexate from this same precursor, with one compound showing moderate activity against L1210 murine leukemia and W256 carcinosarcoma [2]. This demonstrates that the chloromethyl group provides a convergent entry point for diverse nucleophiles, enabling systematic SAR exploration without requiring de novo synthesis of each substituted pteridine core. In contrast, analogs lacking a leaving group (e.g., 6-methylpteridine) or requiring separate activation (e.g., 6-hydroxymethylpteridine) would necessitate additional synthetic steps for each library member.

Medicinal Chemistry Combinatorial Chemistry Structure-Activity Relationship

Commercial Availability and Supply Chain: Purity and Form Specifications

2,4-Diamino-6-chloromethylpteridine is commercially available as the monohydrochloride salt from multiple specialty chemical suppliers. AKSci offers the compound at 95% minimum purity, with both milligram (100 mg) and gram (1 g) quantities in stock, albeit with a typical 4-week lead time for larger orders . The compound is also listed by Nanxinchem and CymitQuimica . In contrast, the 6-bromomethyl analog (2,4-diamino-6-bromomethylpteridine hydrochloride) is less commonly stocked and typically requires custom synthesis, reflecting its greater lability and more specialized handling requirements. The chloromethyl analog therefore offers a more accessible supply chain for routine research and development use.

Procurement Supply Chain Quality Control

Optimal Research and Industrial Use Cases for 2,4-Diamino-6-chloromethylpteridine


Convergent Synthesis of Methotrexate and Structurally Related Antifolates

The primary and best-established use of 2,4-diamino-6-chloromethylpteridine is as the electrophilic pteridine fragment in the final convergent assembly of methotrexate [1]. The pre-installed chloromethyl leaving group at the 6-position enables direct N-alkylation of p-aminobenzoylglutamate derivatives, forming the complete methotrexate skeleton in a single step. This application leverages the compound's key differentiation—its balanced electrophilicity—to achieve efficient coupling without the need for in situ activation of a hydroxymethyl precursor or the hazardous radical halogenation of a methyl precursor [2]. Researchers and process chemists seeking to synthesize methotrexate or modify its side chain should prioritize this compound as the immediate precursor to the final alkylation step.

Synthesis of Methotrexate Analog Libraries for Structure-Activity Relationship Studies

2,4-Diamino-6-chloromethylpteridine serves as a versatile, divergent intermediate for the systematic exploration of side-chain modifications in antifolate therapeutics. As demonstrated in the synthesis of nine peptide-modified methotrexate analogs from this single precursor [3], the chloromethyl group provides a universal electrophilic handle that can be coupled with a variety of nucleophilic side-chain fragments. This convergent strategy enables medicinal chemists to generate structurally diverse analog libraries while keeping the pteridine core constant, dramatically accelerating SAR campaigns compared to linear syntheses that build each analog from scratch. Procurement of this compound in gram quantities is particularly advantageous for combinatorial chemistry and medicinal chemistry groups engaged in lead optimization of antifolate drug candidates.

Development and Validation of Analytical Methods for Methotrexate-Related Impurities

2,4-Diamino-6-chloromethylpteridine is a known intermediate and potential impurity in methotrexate drug substance . As such, high-purity reference standards of this compound are essential for the development, validation, and routine execution of analytical methods (e.g., HPLC, LC-MS) used to monitor residual starting materials and process-related impurities in methotrexate Active Pharmaceutical Ingredient (API). Quality control laboratories and contract research organizations supporting pharmaceutical manufacturing require authenticated samples of this compound to establish impurity profiles and ensure compliance with regulatory specifications (e.g., ICH Q3A).

Occupational Safety Assessment and Industrial Hygiene Monitoring

The compound has been documented as a causative agent of occupational contact allergy in pharmaceutical manufacturing settings where it is handled as an intermediate in methotrexate synthesis [4]. Industrial hygienists and occupational health professionals may procure this compound for use as a reference material in the development and validation of surface wipe sampling methods, airborne monitoring protocols, or patch testing preparations. Such applications are critical for establishing workplace exposure limits and validating containment strategies during the scale-up of methotrexate manufacturing processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Diamino-6-chloromethylpteridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.